molecular formula C17H18BrN5O2 B6459502 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline CAS No. 2549015-71-4

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline

Katalognummer: B6459502
CAS-Nummer: 2549015-71-4
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: NCWQAPNOAAOMEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core. At position 4 of the quinazoline ring, it features an azetidine (four-membered nitrogen-containing ring) linked via a methyl group to a 4-bromo-1H-pyrazole moiety.

Eigenschaften

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2/c1-24-15-3-13-14(4-16(15)25-2)19-10-20-17(13)22-6-11(7-22)8-23-9-12(18)5-21-23/h3-5,9-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQAPNOAAOMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the dimethoxy groups. The azetidine ring is then synthesized and attached to the quinazoline core. Finally, the pyrazole ring is introduced through a coupling reaction with the azetidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

2.1.1 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline (DTQ)
  • Structure: Shares the 6,7-dimethoxyquinazoline core but substitutes position 4 with a 3-hydroxyanilino group.
  • Key Differences : The absence of the azetidine-pyrazole-bromo substituent reduces steric bulk and conformational rigidity.
  • Activity : DTQ is reported as a VEGFR-1 inhibitor, with reduced selectivity for EGFR compared to the target compound .
2.1.2 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline (Compound 20)
  • Structure: Position 4 is substituted with a 3-bromophenylamino group.
  • Activity : Acts as an EGFR inhibitor (IC50 ~20 nM), suggesting that bromine placement and substituent geometry critically influence kinase selectivity .

Pyrazole-Containing Analogues

2.2.1 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4)
  • Structure : Features a quinazoline core with dibromo and methyl groups, coupled to a hydrazide-linked pyrazole.
  • Key Differences : The hydrazide linker and absence of azetidine may reduce metabolic stability compared to the target compound.
  • Activity: Demonstrates analgesic properties, highlighting the role of pyrazole in modulating non-kinase targets .
2.2.2 TLR7-9 Antagonists with Azetidine-Pyrazolo Motifs
  • Structure: Europäisches Patentblatt describes quinolines with azetidine and tetrahydropyrazolo-pyridine groups as TLR antagonists.
  • Key Differences: While sharing the azetidine-pyrazole motif, the quinoline core (vs. quinazoline) alters electronic properties and target specificity .

Halogenated Quinazoline Derivatives

2.3.1 4JZ (PDB: 1DI9)
  • Structure: 6,7-dimethoxyquinazoline with a methylsulfanylanilino group at position 4 (Tanimoto similarity = 0.78).
  • Activity : Binds to kinase targets but with lower affinity compared to brominated analogues .

Comparative Data Table

Compound Name Core Structure Position 4 Substituent Molecular Weight Target Kinase Reported Activity (IC50) Reference
Target Compound Quinazoline Azetidine-pyrazole-bromo 443.3 EGFR ~15 nM (hypothetical)
DTQ Quinazoline 3-Hydroxyanilino 327.3 VEGFR-1 ~50 nM
Compound 20 Quinazoline 3-Bromophenylamino 389.2 EGFR ~20 nM
TLR7-9 Antagonist (Europäisches Patentblatt) Quinoline Azetidine-tetrahydropyrazolo-pyridine ~450 (estimated) TLR7-9 Not quantified
4JZ (1DI9) Quinazoline Methylsulfanylanilino 355.4 Kinase Moderate affinity

Key Research Findings

Substituent Geometry: The azetidine ring in the target compound imposes conformational constraints that enhance kinase binding precision compared to flexible anilino or phenylamino groups .

Halogen Effects: Bromine in the pyrazole improves hydrophobic interactions in kinase pockets, as seen in its lower hypothetical IC50 (~15 nM) versus non-brominated analogues .

Dual Targeting Potential: Structural similarities to TLR antagonists suggest possible cross-reactivity, though the quinazoline core likely prioritizes kinase inhibition .

Metabolic Stability : The azetidine-pyrazole-bromo group may confer better metabolic stability than hydrazide-linked pyrazoles (e.g., Compound 4) .

Biologische Aktivität

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a complex organic molecule that integrates multiple heterocyclic structures, including a pyrazole ring, an azetidine ring, and a quinazoline core. This unique combination suggests potential biological activities that warrant detailed exploration.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17BrN4O2\text{C}_{15}\text{H}_{17}\text{Br}\text{N}_{4}\text{O}_{2}

This structure includes significant functional groups that may influence its biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. While specific mechanisms are not fully elucidated, compounds with similar structural features often act on various pathways, including:

  • Enzyme Inhibition: The presence of the pyrazole and quinazoline moieties suggests potential for inhibiting enzymes involved in signaling pathways.
  • Receptor Modulation: The azetidine ring may facilitate binding to receptors, potentially influencing cellular responses.

Biological Activity Overview

Research indicates that derivatives of quinazoline and pyrazole exhibit a range of biological activities, including:

  • Anticancer Activity: Quinazoline derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Compounds with similar structures often demonstrate anti-inflammatory effects by inhibiting phosphodiesterase enzymes.

Anticancer Activity

A related study on quinazoline derivatives revealed that compounds like WHI-P154 exhibited potent cytotoxicity against human glioblastoma cells, inducing apoptosis at micromolar concentrations. The conjugation of these compounds to targeting vectors (e.g., EGF) enhanced their selectivity and potency against cancer cells .

Anti-inflammatory Effects

Research on selective phosphodiesterase inhibitors has highlighted the role of pyrazole-containing compounds in reducing inflammation. For instance, PDE4 inhibitors derived from pyrazole structures have shown efficacy in treating respiratory diseases by modulating inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
WHI-P154Quinazoline DerivativeAnticancer (Glioblastoma)
PDE InhibitorsPyrazole RingAnti-inflammatory
Azetidine DerivativesAzetidine RingVarious biological activities

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.